molecular formula C₄₇H₆₁NO₄ B1145038 (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet CAS No. 186826-68-6

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet

Katalognummer: B1145038
CAS-Nummer: 186826-68-6
Molekulargewicht: 703.99
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet is a complex steroidal molecule. It features a unique structure combining steroidal and pyridinyl moieties, which may contribute to its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet typically involves multiple steps:

    Starting Materials: The synthesis begins with androsta-5,16-dien-3β-ol, a common steroidal precursor.

    Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Pyridinyl Introduction: The pyridinyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final product is obtained through a series of purification steps, including chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and scalability.

    Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the steroidal backbone or the pyridinyl ring, leading to the formation of ketones or N-oxides.

    Reduction: Reduction reactions can target the double bonds in the steroidal structure, resulting in saturated derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Ketones, N-oxides.

    Reduction Products: Saturated steroids.

    Substitution Products: Derivatives with various functional groups replacing the acetyl group.

Wissenschaftliche Forschungsanwendungen

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to steroid receptors or enzymes involved in steroid metabolism.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3β)-Androsta-5,16-dien-3-ol: A simpler steroidal compound without the pyridinyl group.

    (3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl: Lacks the pyridinyl substitution.

    17-(3-Pyridinyl)-androsta-5,16-dien-3-ol: Contains the pyridinyl group but lacks the acetylation.

Uniqueness

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: is unique due to its combination of steroidal and pyridinyl structures, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

This compound , covering its synthesis, reactions, applications, and unique properties

Biologische Aktivität

The compound (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet , commonly referred to as a derivative of abiraterone, is notable for its biological activity, particularly in the context of prostate cancer treatment. This article reviews the compound's mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of cytochrome P450 17α (CYP17A1), an enzyme crucial for androgen biosynthesis. By inhibiting CYP17A1, the compound reduces the production of androgens, which are pivotal in the progression of prostate cancer. The irreversible binding to CYP17A1 is facilitated by the presence of a 16,17-double bond , which enhances its effectiveness compared to other compounds lacking this structural feature .

Pharmacological Properties

The biological activity can be summarized through various pharmacological assessments:

Property Value
Molecular Weight 391.54 g/mol
Melting Point 127 - 130 °C
Solubility Soluble in dichloromethane; practically insoluble in water
IC50 for CYP17A1 inhibition 4 nM (high potency)

In Vitro Studies

In studies involving LNCaP prostate cancer cells, the compound demonstrated significant inhibition of prostate-specific antigen (PSA) expression and cell growth stimulated by androgens. The results indicated that it could effectively interrupt androgen receptor (AR) binding and suppress androgen-induced transactivation. Comparatively, it exhibited lower agonistic effects than traditional antiandrogens like hydroxyflutamide and bicalutamide, which is advantageous in minimizing withdrawal syndrome risks associated with antiandrogen therapies .

In Vivo Studies

In vivo evaluations using LAPC-4 xenograft models have shown that compounds similar to abiraterone exhibit superior anti-tumor efficacy compared to other treatments. Specifically, the compound's ability to inhibit tumor growth was significantly pronounced when administered in conjunction with methylprednisolone, further enhancing its therapeutic potential against metastatic castration-resistant prostate cancer (CRPC) .

Case Studies

Several clinical trials have investigated the efficacy of abiraterone acetate derivatives in treating prostate cancer:

  • Study on Abiraterone Acetate :
    • Objective : To evaluate the efficacy of abiraterone acetate in patients with CRPC.
    • Results : Patients exhibited improved survival rates and decreased PSA levels after treatment.
    • : The study confirmed the role of CYP17A1 inhibitors in managing advanced prostate cancer effectively .
  • Comparative Study with Galeterone :
    • Objective : To compare the biological activity of galeterone and abiraterone.
    • Results : Both compounds inhibited CYP17A1; however, abiraterone showed a more potent effect on AR down-regulation.
    • : This study highlighted the potential for structural modifications to enhance therapeutic outcomes in prostate cancer treatments .

Eigenschaften

CAS-Nummer

186826-68-6

Molekularformel

C₄₇H₆₁NO₄

Molekulargewicht

703.99

Synonyme

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Acetate (ester)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.